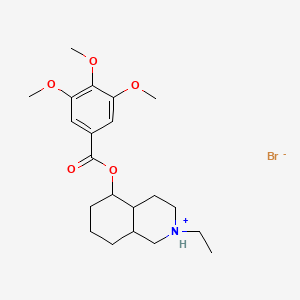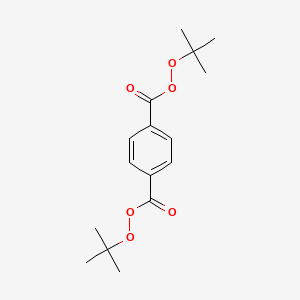
Di-tert-butyl benzene-1,4-dicarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl benzene-1,4-dicarboperoxoate is an organic compound characterized by the presence of two tert-butyl groups attached to a benzene ring, with two carboperoxoate groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl benzene-1,4-dicarboperoxoate typically involves the reaction of 1,4-di-tert-butylbenzene with peroxy acids or peroxides under controlled conditions. One common method includes the use of di-tert-butyl peroxide as a starting material, which undergoes a series of reactions to introduce the carboperoxoate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl benzene-1,4-dicarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the cleavage of the carboperoxoate groups, resulting in simpler compounds.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce hydrocarbons or alcohols.
Scientific Research Applications
Di-tert-butyl benzene-1,4-dicarboperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a radical initiator in polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which di-tert-butyl benzene-1,4-dicarboperoxoate exerts its effects involves the generation of free radicals through the homolytic cleavage of the O-O bond in the carboperoxoate groups. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butylbenzene: A precursor in the synthesis of di-tert-butyl benzene-1,4-dicarboperoxoate.
Di-tert-butyl peroxide: A related compound used as a radical initiator.
2,5-Di-tert-butyl-1,4-benzoquinone: Another tert-butyl-substituted benzene derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both tert-butyl and carboperoxoate groups, which confer distinct chemical reactivity and potential applications. Its ability to generate free radicals makes it valuable in various chemical processes, particularly in polymerization and oxidation reactions.
Properties
CAS No. |
21578-94-9 |
|---|---|
Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
ditert-butyl benzene-1,4-dicarboperoxoate |
InChI |
InChI=1S/C16H22O6/c1-15(2,3)21-19-13(17)11-7-9-12(10-8-11)14(18)20-22-16(4,5)6/h7-10H,1-6H3 |
InChI Key |
MEBDAPKZBGYVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=C(C=C1)C(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
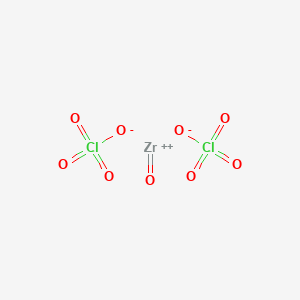
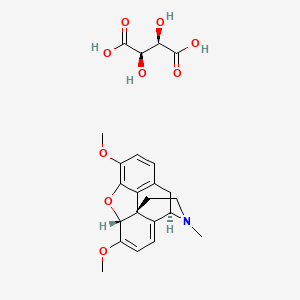
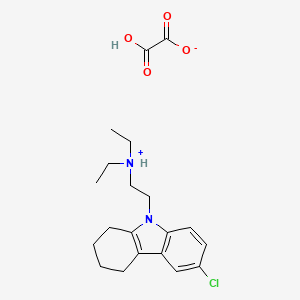
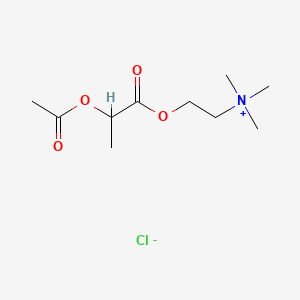

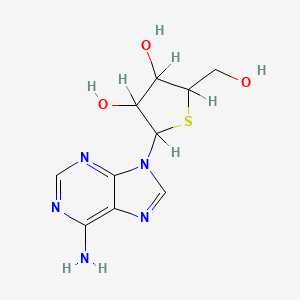
![Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium](/img/structure/B13730790.png)
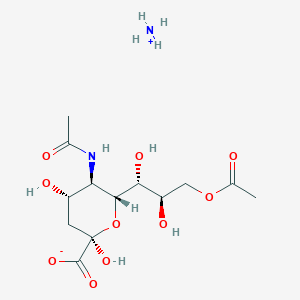
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)
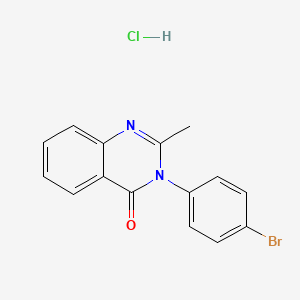

![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
